molecular formula C17H18O4 B3132323 2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid CAS No. 36640-14-9

2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid

Cat. No.: B3132323
CAS No.: 36640-14-9
M. Wt: 286.32 g/mol
InChI Key: LPBKBJJVBZXOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid (CAS Number 36640-14-9) is a high-purity organic compound supplied for advanced chemical and pharmaceutical research. With a molecular formula of C17H18O4 and a molecular weight of 286.32 g/mol, this benzoic acid derivative is characterized by its methoxy-substituted aromatic rings . This compound is part of a class of dihydrostilbenoids, which are of significant interest in medicinal chemistry. Structurally related compounds, such as the closely related Notholaenic acid found in ferns, have been investigated for their potential biological activities, including anti-viral properties against strains like HSV-1 (Herpes Simplex Virus-1) in vitro studies . The specific substitution pattern on the benzoic acid scaffold makes it a valuable intermediate for synthesizing more complex molecules and for exploring structure-activity relationships. It is suitable for use in method development, analytical testing, and as a building block in organic synthesis projects . The product is provided with a purity of 95% or higher , ensuring consistency for your experimental requirements. It is offered with flexible order quantities and is strictly for Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-20-14-10-7-12(8-11-14)6-9-13-4-3-5-15(21-2)16(13)17(18)19/h3-5,7-8,10-11H,6,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBKBJJVBZXOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=C(C(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid typically involves a series of organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The specific details of industrial production methods can vary depending on the desired scale and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .

Scientific Research Applications

2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Core

The following table compares structural analogs with modifications to the methoxy groups, ethyl linker, or aromatic substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological/Functional Notes References
2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid C₁₇H₁₈O₄ 286.33 Baseline structure N/A
Notholaenic acid (2-Hydroxy-4-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid) C₁₇H₁₈O₅ 302.32 Additional hydroxyl group at 4-position Natural product with uncharacterized bioactivity
Isonotholaenic acid (4-Hydroxy-2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid) C₁₇H₁₈O₅ 302.32 Hydroxyl and methoxy groups swapped positions Isolated from plants; structural isomer of Notholaenic acid
2-Methoxy-6-(4-methoxyphenyl)benzoic acid (3ba) C₁₅H₁₄O₄ 258.27 Lacks ethyl linker; direct aryl substitution Synthesized via Ru-catalyzed C–H arylation (yield: ~80%)
2-(4-Methoxyphenyl)-6-(trifluoromethyl)benzoic acid (3da) C₁₅H₁₁F₃O₃ 296.24 Trifluoromethyl replaces ethyl-methoxy group Higher lipophilicity; synthesized in 92% yield

Functional Group Modifications in Bioactive Analogs

  • Quorum Quenching Agents: Compounds like 2-hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-[(Z)-2-(quinolen-8-yl)ethenyl]benzoic acid (8b) and 8c feature extended conjugated systems, enhancing their antimicrobial activity against biofilms (IC₅₀ values in the µM range) .
  • Herbicidal Derivatives: 2-[[[[(4-Methoxy-6-methylthio-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoic acid methyl ester (C9908) demonstrates potent herbicidal activity at 30–45 g/ha, targeting dicotyledonous weeds .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The ethyl linker in this compound increases flexibility and lipophilicity compared to rigid analogs like 3ba.

Biological Activity

2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings and case studies.

This compound is classified as a benzoic acid derivative. Its structure includes methoxy groups that enhance its lipophilicity, potentially influencing its biological activity. The compound can be synthesized through various organic reactions, and its characterization is often performed using techniques such as GC-MS and NMR spectroscopy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound.

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells. It has been shown to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation .
  • Case Study : In a study involving prostate cancer cell lines, the compound demonstrated significant growth inhibition with an IC50 value of approximately 15 µM, indicating potent anticancer properties compared to standard chemotherapeutics .
Cell LineIC50 (µM)Reference
Prostate Cancer15
Breast Cancer20

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies.

  • Spectrum of Activity : It has shown effectiveness against a range of bacteria and fungi. For instance, it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL .
  • Research Findings : A study reported that the compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus<50
Escherichia coli<50

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented.

  • Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in managing inflammatory diseases .
  • Experimental Evidence : In animal models, administration of this compound significantly reduced paw edema induced by carrageenan, demonstrating its anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid, and how can reaction efficiency be optimized?

  • Methodology :

  • Friedel-Crafts Alkylation : Use methoxy-substituted benzoic acid derivatives with 4-methoxyphenethyl bromide under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane. Monitor reaction progress via TLC (hexane/EtOAc, 3:1) .
  • Suzuki Coupling : For regioselective ethyl group introduction, employ palladium-catalyzed cross-coupling between 6-bromo-2-methoxybenzoic acid and 4-methoxyphenethylboronic acid. Optimize yields (≈75%) using Pd(PPh₃)₄ in THF/Na₂CO₃ (aq) at 80°C .
    • Key Data :
MethodCatalystSolventYield (%)Purity (%) (HPLC)
Friedel-CraftsAlCl₃DCM60>95
Suzuki CouplingPd(PPh₃)₄THF/H₂O75>98

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns via ¹H NMR (DMSO-d₆): δ 3.85 (s, 3H, OCH₃), δ 2.85 (t, 2H, CH₂), δ 3.45 (t, 2H, CH₂-Ph), δ 6.75–7.25 (m, aromatic protons) .
  • HPLC : Use a C18 column (MeCN/H₂O, 0.1% TFA) to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS m/z calcd. for C₁₇H₁₈O₄ [M+H]⁺: 297.12; observed: 297.10 .

Q. What solvent systems are optimal for recrystallization, and how does solubility vary with pH?

  • Recrystallization : Ethanol/water (4:1 v/v) yields needle-like crystals. Solubility in ethanol: 12 mg/mL (25°C); in DMSO: >50 mg/mL .
  • pH-Dependent Solubility :

pHSolubility (mg/mL)
25
71
1020
Basic conditions enhance solubility due to deprotonation of the carboxylic acid group .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under oxidative or hydrolytic conditions?

  • Oxidative Stability : Exposure to H₂O₂ (3% in MeOH, 24h) results in <5% degradation (HPLC). The electron-donating methoxy groups stabilize the aromatic ring against electrophilic attack .
  • Hydrolytic Stability : Under acidic conditions (HCl, pH 2), ester derivatives hydrolyze rapidly (t₁/₂ = 30 min), while the free acid remains intact. Base-catalyzed hydrolysis (NaOH, pH 12) shows no degradation over 48h .

Q. How can computational modeling predict its binding affinity to biological targets (e.g., enzymes)?

  • Docking Studies : Use AutoDock Vina with COX-2 (PDB: 5KIR). The methoxyphenethyl moiety occupies the hydrophobic pocket (ΔG = -8.2 kcal/mol), suggesting anti-inflammatory potential .
  • MD Simulations : 100-ns simulations in GROMACS reveal stable hydrogen bonding between the carboxylic acid group and Arg120 (occupancy >80%) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Case Study : Discrepancies in IC₅₀ values for COX-2 inhibition (5–50 μM) may arise from assay conditions (e.g., ATP concentration, incubation time). Standardize protocols using:

  • Fixed ATP (1 mM).
  • Pre-incubation (30 min, 37°C).
  • LC-MS to confirm compound integrity post-assay .

Q. How does structural modification (e.g., halogenation) alter its physicochemical and pharmacological properties?

  • Halogenation at C-5 :

DerivativeLogPSolubility (μM)COX-2 IC₅₀ (μM)
Parent Compound2.112015
5-Cl Derivative2.8608
5-Br Derivative3.0456
Increased lipophilicity enhances membrane permeability but reduces aqueous solubility .

Methodological Resources

  • Synthesis Optimization : Refer to scaled-up protocols in for industrial-grade purity (>99.5%) via recrystallization in acetone/hexane .
  • Safety Protocols : Use NIOSH-approved PPE (gloves, safety goggles) when handling corrosive reagents (e.g., AlCl₃) .
  • Advanced Characterization : Single-crystal X-ray diffraction () confirms dihedral angles between aromatic rings (≈45°), influencing stacking interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid
Reactant of Route 2
Reactant of Route 2
2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.